Disalicylide
Description
Historical Perspectives on the Discovery and Initial Characterization of Disalicylide
The journey of this compound in chemical research begins with early investigations into the reactions of salicylic (B10762653) acid.
The synthesis of this compound is intrinsically linked to the chemical transformations of salicylic acid. Early work by Einhorn and Pfeiffer in the late 19th and early 20th centuries is credited with the isolation of this compound. Specifically, attempts to synthesize the β-lactone of salicylic acid using phosgene (B1210022) gas led to the unexpected isolation of this compound lodz.pl. Another synthetic route involves the reaction of salicylic acid with phosgene and triethylamine (B128534), which initially forms 1,3-benzodioxan-2,4-dione, a precursor that can then be converted to cis-disalicylide rsc.org. Further historical accounts indicate that this compound can also be obtained through the distillation of o-acetoxybenzoic acid under reduced pressure tamildigitallibrary.in. More recently, this compound has been isolated from the depolymerization of oligosalicylate, a process that highlights its relationship with polymeric salicylic acid derivatives acs.org.
The structural elucidation of this compound has primarily focused on its cis configuration. The compound is often referred to as cis-disalicylide, indicating a specific spatial arrangement of its constituent parts within the cyclic structure rsc.org. While the concept of cis-trans isomerism is well-established for molecules with restricted rotation, such as those containing double bonds or specific cyclic arrangements libretexts.orglibretexts.orgias.ac.in, the research literature prominently features cis-disalicylide. Extensive discussions or debates specifically concerning the trans isomer of this compound are not extensively detailed in the readily available historical accounts, suggesting that the cis form is the more commonly synthesized and studied isomer. The general principles of cis-trans isomerism in cyclic systems involve different spatial orientations of substituents around the ring, which can lead to distinct physical and chemical properties ias.ac.inrsc.org.
Significance of this compound as a Cyclic Ester and Macrocyclic System
This compound is fundamentally characterized as a cyclic ester, a class of compounds also known as lactones libretexts.orgbritannica.comfiveable.me. Its structure, dibenzo[b,f] Current time information in Bangalore, IN.nih.govdioxocin-6,12-dione, features an eight-membered ring rsc.org. This cyclic arrangement places this compound within the broader category of macrocyclic systems. Macrocycles, defined as molecules containing large rings of atoms, are of significant interest in chemistry due to their unique structural features, such as internal cavities, and their diverse applications in areas like host-guest chemistry, catalysis, and materials science rsc.orgdwjlab.comamericanpharmaceuticalreview.comchesci.comfrontiersin.orgacs.org. The formation of an eight-membered ring from two salicylic acid units via ester linkages underscores its importance as a model for studying macrocyclization reactions and the properties associated with such structures.
Overview of this compound's Position in Contemporary Chemical Science
In contemporary chemical science, this compound continues to be relevant, particularly in the field of polymer science and materials. Research has explored its use as an additive in polymer blends, notably with polylactide (PLA) acs.org. Studies have involved the synthesis and characterization of this compound and related compounds, such as oligosalicylates, for potential applications in materials development acs.org. Its chemical properties, stemming from its cyclic ester and macrocyclic nature, make it a candidate for further investigation in areas requiring specific molecular architectures or functional group presentations.
Data Table: Key Properties of this compound
| Property | Value | Source |
| Melting Point | 200 °C | lodz.pltamildigitallibrary.in |
| Chemical Formula | C₁₄H₈O₄ | rsc.org |
| IUPAC Name | Dibenzo[b,f] Current time information in Bangalore, IN.nih.govdioxocin-6,12-dione | rsc.org |
Compound List
this compound
Salicylic Acid
Phosgene
Triethylamine
o-Acetoxybenzoic acid
Oligosalicylate
Polylactide (PLA)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[c][1,5]benzodioxocine-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-9-5-1-3-7-11(9)17-14(16)10-6-2-4-8-12(10)18-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSVGAXOQBMEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of Disalicylide
Advanced Spectroscopic Techniques for Disalicylide Structural Determination
Coupled Chromatographic-Spectroscopic Methodologies (e.g., GC-MS, LC-MS)
Coupled or "hyphenated" chromatographic-spectroscopic techniques are powerful tools for the separation, identification, and structural elucidation of chemical compounds from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjpbcs.com For a compound like this compound, GC-MS analysis would involve vaporizing the sample and passing it through a capillary column, where it separates from other components based on its volatility and interactions with the column's stationary phase. nih.gov Given this compound's molecular weight and polarity, derivatization, for instance via silylation, might be employed to increase its volatility and thermal stability, ensuring it can traverse the GC column without degradation. nih.gov
Once separated, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak would confirm the compound's molecular weight (C₁₄H₈O₄, 240.21 g/mol ), while the fragmentation pattern provides clues to its structure. nasa.govchemspider.com
Table 1: Hypothetical GC-MS Fragmentation Data for this compound
| m/z Value | Plausible Fragment Identity | Structural Information Gained |
|---|---|---|
| 240 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of this compound. |
| 121 | [C₇H₅O₂]⁺ (Salicyloyl cation) | Indicates the presence of the salicylic (B10762653) acid monomer unit. |
| 120 | [C₇H₄O₂]⁺ (Ketene from salicylic acid) | Suggests a characteristic loss of a proton from the monomer unit. |
| 93 | [C₆H₅O]⁺ (Phenoxy cation) | Represents the loss of CO from the salicyloyl cation. |
This table is illustrative and represents plausible fragmentation patterns for this compound under electron ionization.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is often more suitable for analyzing less volatile or thermally labile compounds like this compound, as it does not require vaporization. mtak.hu In this technique, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the compound's affinity for the mobile and stationary phases. rrml.ro
Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface that removes the solvent, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques typically result in less fragmentation than EI, often showing a prominent peak for the protonated molecule [M+H]⁺ or other adducts. nih.govnih.gov For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. In this setup, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which is then analyzed by a second mass analyzer. researchgate.net This provides robust structural confirmation.
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.netresearchgate.net The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. cam.ac.uk By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
Table 2: Illustrative Crystallographic Data for a this compound Crystal
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₄H₈O₄ |
| Formula Weight | 240.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 10.23 |
| c (Å) | 12.45 |
| β (°) | 95.6 |
| Volume (ų) | 1082.1 |
| Z (molecules/unit cell) | 4 |
This table contains hypothetical data for illustrative purposes, typical for a molecule of this type.
Computational Chemistry and Theoretical Studies on this compound Conformations
Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to predict molecular geometries, energies, and other properties. researchgate.netnih.govscispace.com For this compound, DFT calculations can be used to optimize the geometry of various possible conformers (e.g., chair, boat, twist-boat) to determine their relative stabilities. nih.gov The conformer with the lowest calculated energy corresponds to the most stable structure in the gas phase.
DFT also provides insights into the electronic properties of this compound. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can describe the molecule's electronic charge transfer, reactivity, and kinetic stability. researchgate.net The molecular electrostatic potential (MEP) can also be mapped to identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.
Table 3: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|
| Chair | 0.00 | Most Stable |
| Twist-Boat | +4.5 | Intermediate |
| Boat | +7.2 | Least Stable |
These values are representative and for illustrative purposes only.
While DFT is excellent for static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govyoutube.com MD simulations apply the principles of classical mechanics to model the movements of atoms in a molecule. nih.gov
An MD simulation of this compound, solvated in a box of explicit solvent molecules, would reveal its accessible conformations and the energy barriers between them. researchgate.net This provides a "conformational landscape," showing which shapes the molecule prefers to adopt in solution and how it transitions between them. Such simulations are invaluable for understanding the behavior of flexible molecules in a more realistic, dynamic environment compared to the static picture from crystallography or gas-phase DFT calculations.
Quantum chemical methods, including DFT, can be used to predict various spectroscopic parameters. nih.gov These theoretical predictions are highly valuable for interpreting experimental spectra and confirming structural assignments. researchgate.netnih.govescholarship.org For instance, vibrational frequencies from theoretical calculations can be compared with experimental data from Infrared (IR) and Raman spectroscopy. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to help assign peaks to specific atoms within the molecule.
The ability to accurately predict spectra from a proposed structure provides a powerful method for validating that structure. mdpi.com When the predicted spectrum closely matches the experimental one, it lends strong support to the proposed molecular structure and conformation.
Table 4: Illustrative Comparison of Experimental vs. Calculated IR Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ester) | 1745 | 1750 |
| C-O Stretch (Ester) | 1250 | 1255 |
| C=C Stretch (Aromatic) | 1605 | 1610 |
This table presents a hypothetical comparison to illustrate the typical agreement between experimental and quantum chemically predicted spectroscopic data.
Chemical Reactivity and Transformation Pathways of Disalicylide
Hydrolytic Degradation Mechanisms and Kinetics of Disalicylide
The ester linkages within the this compound molecule render it vulnerable to hydrolysis, a process involving the cleavage of these bonds by water. This degradation can occur under various conditions, and its kinetics are influenced by factors such as pH, temperature, and the presence of catalysts.
Formation of Salicylsalicylic Acid as an Intermediate
A primary pathway for the hydrolytic degradation of this compound involves its breakdown into salicylsalicylic acid. Research indicates that this compound can hydrolyze to salicylsalicylic acid over a period of time, for instance, within 40 days in artificial seawater at 50 °C acs.org. This transformation exposes new acidic functional groups, which can subsequently influence the degradation process.
Acid-Catalyzed Hydrolysis Processes
The hydrolysis of this compound is often facilitated by acidic conditions, acting as an acid-catalyzed process. Similar to the hydrolysis of other esters, this reaction is typically reversible and may not proceed to complete conversion libretexts.org. Notably, this compound itself, upon partial hydrolysis to salicylsalicylic acid, can generate acidic species. These in-situ generated acids can then catalyze further hydrolysis of the remaining this compound, suggesting an autocatalytic component to its degradation acs.org. This autocatalysis accelerates the breakdown as more acid is produced.
Table 1: Hydrolytic Degradation of this compound
| Condition | Intermediate Formed | Timeframe | Temperature | Notes |
| Artificial seawater | Salicylsalicylic acid (SS) | 40 days | 50 °C | This compound (DS) hydrolyzes to SS, exposing new acid groups, potentially leading to autocatalysis. acs.org |
| Aqueous environment (general ester hydrolysis) | Carboxylic Acid and Alcohol | Varies | Varies | Acid-catalyzed hydrolysis of esters is reversible and requires an acid catalyst and water. libretexts.org |
Thermal Degradation and Pyrolysis of this compound
This compound is susceptible to thermal degradation and pyrolysis when exposed to elevated temperatures. These processes involve the breaking of chemical bonds, leading to the formation of smaller molecules. The temperature at which degradation begins and the nature of the resulting products are critical parameters.
Mechanistic Pathways of Thermal Decomposition
While specific detailed mechanistic pathways for this compound's thermal decomposition are not extensively documented in the provided literature, general principles of ester pyrolysis can be inferred. Thermal decomposition of similar ester-containing compounds, such as acetylsalicylic acid, typically involves the cleavage of ester bonds. This can result in the release of volatile components like acetic acid and salicylic (B10762653) acid itself, or its oligomeric forms netzsch.comnetzsch.com. At higher temperatures, further fragmentation can lead to the formation of products such as phenol (B47542) and carbon dioxide netzsch.com. The presence of impurities and the surrounding atmosphere can also influence these pathways googleapis.com.
Influence of Temperature on Degradation Products
Temperature plays a significant role in determining the extent and products of this compound's thermal degradation. For related compounds like polylactic acid (PLA), degradation is observed to initiate around 200 °C, with increased product yields between 200-250 °C. Above 250 °C, the balance shifts towards non-condensable products as condensable products decrease researchgate.net. For acetylsalicylic acid, temperatures around 170 °C lead to the release of acetic acid and salicylic acid, with further decomposition occurring at higher temperatures netzsch.comnetzsch.com. It is reasonable to expect that this compound would follow similar trends, with higher temperatures promoting more extensive fragmentation and potentially altering the product distribution.
Derivatives and Analogues of Disalicylide
Synthesis and Structural Analysis of Oligosalicylides and Polysalicylides
The synthesis of oligosalicylides involves the controlled condensation of salicylic (B10762653) acid or its derivatives. While disalicylide is the dimer, larger cyclic structures such as the trimer (trisalicylide) and tetramer (tetrasalicylide) can also be formed, though their isolation often presents greater challenges. The overarching goal of these synthetic strategies is to control the degree of oligomerization to favor the formation of specific ring sizes over linear polymer chains (polysalicylides).
Higher Cyclic Oligomers of Salicylic Acid
The synthesis of discrete higher cyclic oligomers of salicylic acid, such as tetrasalicylide (the 16-membered cyclic tetramer) and beyond, is less commonly reported in the literature compared to the dimer and trimer. The formation of these larger rings is often in competition with the formation of linear polysalicylides. As the number of monomer units increases, the entropic cost of cyclization becomes more significant, often favoring intermolecular reactions that lead to polymer chains rather than intramolecular cyclization to form large rings.
Polysalicylides, or poly(salicylic acid), are polymeric materials formed from salicylic acid units. These can be synthesized through various polycondensation methods. In some cases, thermal polymerization of salicylic acid precursors can lead to a mixture of cyclic oligomers and linear polymers. The characterization of these mixtures requires techniques capable of separating and identifying molecules of varying sizes, such as mass spectrometry and size-exclusion chromatography. While discrete higher oligomers are not as extensively studied, the formation of polymerized salicylic acid microparticles has been explored for applications in drug delivery, as they can be designed to degrade and release salicylic acid over time.
Functionalization and Derivatization of the this compound Scaffold
Modifying the basic this compound structure allows for the fine-tuning of its physical and chemical properties. This can be achieved either by incorporating substituted salicylic acid precursors during the initial synthesis or by exploring related heterocyclic structures where the core scaffold is altered.
Synthesis of Substituted Disalicylides
The direct functionalization of the aromatic rings of a pre-formed this compound molecule is challenging. A more common and effective strategy is to synthesize substituted disalicylides from salicylic acid derivatives that already bear the desired functional groups. This approach allows for the introduction of a wide variety of substituents, including halogens, alkyl groups, and nitro groups, onto the aromatic backbone of the resulting macrocycle. The properties of the final substituted this compound are thus directly influenced by the nature and position of the substituents on the starting materials.
Exploration of Heterocyclic Analogues Derived from Salicylic Acid Condensation
A significant area of research involves the synthesis of heterocyclic analogues of this compound, where one or more of the oxygen atoms in the central eight-membered ring are replaced by other heteroatoms, most commonly nitrogen. These analogues are typically synthesized through condensation reactions of appropriate salicylic acid derivatives with other bifunctional molecules.
A prominent example is the synthesis of dibenzo[b,f] nih.govamanote.comdiazocine-6,12(5H,11H)-diones. These compounds are structural analogues of this compound in which both ester oxygen atoms are replaced by nitrogen atoms, forming a dilactam ring. A versatile three-step method for producing these compounds involves using substituted 1H-benzo[d] nih.govmdpi.comoxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids as the starting materials. nih.gov This method also allows for the synthesis of unsymmetrically substituted derivatives. nih.gov Once formed, the dibenzo[b,f] nih.govamanote.comdiazocine-6,12(5H,11H)-dione scaffold can be further modified, for example, through N-alkylation or N-acylation reactions. nih.gov
Table 2: Synthesis of a Dibenzo[b,f] nih.govamanote.comdiazocine-6,11-dione Analogue
| Reactant 1 | Reactant 2 | Reagent | Product | Yield |
|---|---|---|---|---|
| Benzene-1,2-diamine | Dimethyl phthalate | Sodium Hydride in THF | 5,12-dihydrodibenzo[b,f] nih.govmdpi.comdiazocine-6,11-dione | 78% mdpi.com |
Comparison of Reactivity and Structure within the Cyclic Salicylate (B1505791) Family
The members of the cyclic salicylate family—this compound, trisalicylide (B3329460), and higher oligomers—exhibit distinct differences in their structure and, consequently, their chemical reactivity. These differences are primarily dictated by ring size, which influences ring strain, conformational flexibility, and the accessibility of the reactive ester groups.
Structural Comparison: The eight-membered ring of this compound (dibenzo[b,f] nih.govamanote.comdioxocin-6,12-dione) is significantly constrained. It typically adopts a rigid, non-planar tub-like or chair-like conformation to minimize steric and torsional strain. This rigidity limits its conformational freedom.
In contrast, the 12-membered ring of trisalicylide is considerably more flexible. As established by NMR studies on its derivatives, it can adopt multiple chiral, non-planar conformations, including propeller and helical forms, which can interconvert. rsc.org This increased flexibility is a direct result of the larger ring size, which allows for a greater number of low-energy conformations. Higher oligomers, such as the putative tetrasalicylide, would be expected to have even greater conformational freedom.
Table 3: Structural Comparison of Oligosalicylides
| Compound | Ring Size | Key Conformational Features | Relative Flexibility |
|---|---|---|---|
| This compound | 8-membered | Rigid, tub or chair-like | Low |
| Trisalicylide | 12-membered | Flexible, propeller and helical shapes rsc.org | High |
| Tetrasalicylide | 16-membered | Highly flexible (theoretical) | Very High |
While direct comparative kinetic studies are not extensively documented, the reactivity of these cyclic esters can be inferred from their structures. The reactivity of the ester carbonyl groups towards nucleophilic attack (e.g., hydrolysis or ring-opening polymerization) is influenced by two main factors: ring strain and steric hindrance.
This compound: The constrained nature of the eight-membered ring may introduce some degree of ring strain, which could potentially enhance its reactivity towards ring-opening reactions compared to a linear diester. However, the specific conformation may also shield the carbonyl groups, sterically hindering the approach of a nucleophile.
Ultimately, the precise differences in reactivity would depend on the specific reaction conditions and the nature of the attacking species, with the interplay between ring strain and steric accessibility being the determining factor.
Applications of Disalicylide in Materials Science and Polymer Chemistry
Disalicylide as a Monomer Precursor for Advanced Polymer Architectures
While direct polymerization of this compound as a monomer is less extensively documented in the provided literature, related salicylate (B1505791) structures have been successfully polymerized. Salicylic (B10762653) acid o-carboxyanhydride (SAOCA), a cyclic monomer derived from salicylic acid, can undergo rapid and controlled ring-opening polymerization (ROP) to yield poly(salicylate) homopolymers rsc.org. These polymers exhibit desirable thermal properties, with glass transition temperatures (Tg) reported to be above 100 °C rsc.org. The ROP of SAOCA, initiated by organocatalysts like DBU, allows for the synthesis of polymers with variable chain lengths and narrow molecular weight distributions, free from metallic residues rsc.org. This pathway offers a method for synthesizing poly(salicylate)-based polymers that can be further explored through copolymerization with other cyclic monomers to broaden their applicability rsc.org.
This compound-derived units and other salicylates can be incorporated into existing polymer backbones, particularly polyesters, to create copolymers with modified properties. For instance, salicylic methyl glycolide (B1360168) (SMG), a cyclic ester derived from salicylic acid and lactic acid, has been used to create copolyesters with poly(lactide) (PLA) digitellinc.com. These PLA-co-SMG materials exhibited properties nearly identical to neat PLA but showed significantly enhanced susceptibility to hydrolytic degradation digitellinc.com.
Similarly, methods have been developed to synthesize copolymers by transesterifying aromatic esters containing salicylic acid moieties into polyester (B1180765) backbones google.com. This approach allows for the insertion of salicylate units, leading to structures like poly(lactic acid-random-salicylic acid) (PLS), which are designed to be degradable plastics google.com. The incorporation of salicylate moieties can influence the material's thermal characteristics; for example, poly(SMG) homopolymers have a glass transition temperature (Tg) of approximately 90 °C digitellinc.com, while poly(salicylate)s derived from SAOCA can achieve Tg values above 100 °C rsc.org.
Role of this compound as an Additive in Polymer Degradation and Modification
This compound and related salicylate compounds have demonstrated significant potential as additives to accelerate the hydrolytic degradation of biodegradable polymers, most notably polylactide (PLA).
Research indicates that the inclusion of low concentrations (0.5–2 wt%) of salicylate-containing compounds, including this compound (DS), salicylic acid (SA), and oligosalicylates (OS), can substantially accelerate the hydrolytic degradation of amorphous PLA digitellinc.comumn.edufigshare.comacs.orgacs.org. When blended with PLA using scalable melt processing techniques, these additives were found to accelerate sample mass loss in artificial seawater at 50 °C by up to a factor of three compared to neat PLA digitellinc.comumn.edufigshare.comacs.orgacs.org.
Furthermore, the rate of molar mass reduction in PLA blends containing 1 wt% of these salicylate additives was observed to be up to twice as fast as that of neat PLA digitellinc.comumn.edufigshare.comacs.orgacs.org. Importantly, these enhancements in degradation were achieved without compromising the thermal properties, tensile properties, or shelf-life stability of the PLA materials digitellinc.comumn.edufigshare.comacs.orgacs.org. Neat PLA typically has a glass transition temperature (Tg) of approximately 56.3 °C umn.eduacs.org.
The degradation process is influenced by molecular weight changes and crystallization. Water uptake into PLA films begins when the molar mass drops below 15 kg/mol , coinciding with the Tg falling below 50 °C. Mass loss commences when PLA hydrolyzes into fragments of approximately 2 kg/mol , which is also when SA and DS begin to leach from the material, while OS tends to remain within the blend for longer immersion periods umn.edufigshare.comacs.orgacs.org. Degradation-induced crystallization of PLA occurs once the Tg drops below 50 °C, and this crystallization process can slow down the rate of mass loss once the degree of crystallinity (Xc) exceeds 50% umn.edufigshare.comacs.orgacs.org.
The acceleration of PLA hydrolysis by salicylate additives is attributed to the promotion of an autocatalytic effect digitellinc.comacs.org. It is proposed that a low concentration of carboxylic acid groups originating from these salicylate compounds is sufficient to trigger and sustain this effect digitellinc.comacs.org. The mechanism involves the salicylate additives facilitating hydrolysis at a rate that outpaces the degradation-induced crystallization of PLA, which would otherwise retard the degradation process digitellinc.comumn.edufigshare.comacs.orgacs.org. The onset of mass loss is linked to the hydrolysis of PLA into smaller fragments and the subsequent leaching of the salicylate additives, such as SA and DS umn.edufigshare.comacs.orgacs.org.
Advanced Materials Incorporating this compound-Derived Units
The ability of this compound-derived units and related salicylates to modify polymer properties, particularly degradability and thermal behavior, positions them for use in advanced materials. Copolymers incorporating these units, such as PLA-co-SMG or PLA-random-salicylic acid (PLS), represent materials engineered for enhanced biodegradability digitellinc.comgoogle.com. The resulting polymers can offer a balance of mechanical integrity and controlled degradation, making them suitable for applications requiring environmentally responsive materials. Furthermore, the inherent thermal stability of poly(salicylate)s, with Tg values exceeding 100 °C, suggests their potential in high-performance polymer applications rsc.org. Functionalized PLA, achieved through ROP with salicylic acid derivatives, also opens avenues for designing advanced biomaterials and specialty polymers scielo.br.
Potential in Stimuli-Responsive Materials
Stimuli-responsive materials, also known as smart polymers, are designed to change their physical or chemical properties in response to external stimuli like temperature, pH, light, or electric fields jchemrev.comrsc.orgnih.gov. This compound's potential in this area is being explored through its influence on polymer degradation rates and its possible role in creating responsive networks.
One study investigated the impact of salicylate additives, including this compound, on the hydrolysis of polylactide (PLA) acs.org. The inclusion of this compound was found to accelerate the mass loss of PLA in artificial seawater at 50 °C by up to a factor of three compared to neat PLA, indicating an enhanced degradability. This suggests that this compound-containing materials could be designed to degrade or alter their properties in response to specific environmental conditions, a key characteristic of stimuli-responsive materials.
Novel Polymeric Scaffolds for Non-Biological Applications
Polymeric scaffolds are crucial in various fields, including tissue engineering and regenerative medicine, where they provide structural support and guide cellular behavior encyclopedia.pubnih.govmdpi.comnih.gov. While much of the research on scaffolds focuses on biomedical applications, the principles of scaffold design can be extended to non-biological applications, such as advanced filtration, controlled release systems for non-biological agents, or structural components in composite materials.
This compound's ability to influence polymer degradation and its potential as a monomer or additive in polymer synthesis opens avenues for creating novel polymeric scaffolds. For instance, its incorporation into polylactide (PLA) matrices, as seen in studies focusing on accelerated hydrolysis, demonstrates how this compound can modify the degradation profile of a base polymer acs.org. This controlled degradation is a desirable trait for scaffolds designed for specific lifespans or programmed release functionalities in non-biological contexts.
The synthesis of this compound itself involves reactions with salicylic acid derivatives rsc.org, hinting at its potential as a building block for more complex polymeric architectures. Further research into copolymerization or blending this compound with other monomers could lead to the development of new materials with tailored mechanical, thermal, and degradation properties suitable for a range of non-biological applications.
Advanced Methodological Approaches in Disalicylide Research
High-Throughput Synthesis and Screening Methodologies for Disalicylide
High-throughput synthesis (HTS) represents a paradigm shift in chemical research, moving from the traditional one-at-a-time synthesis to a massively parallel approach. nih.gov This methodology utilizes automated robotic systems and miniaturized reaction formats, such as microtiter plates, to rapidly generate large libraries of chemical compounds. rsc.org For this compound research, HTS can be employed to explore a vast chemical space by systematically varying the substituents on the aromatic rings. The core this compound scaffold can be synthesized from a diverse pool of substituted salicylic (B10762653) acid precursors, allowing for the creation of a library containing hundreds or thousands of unique derivatives in a short period. researchgate.net
The advantages of this approach include a significant reduction in the consumption of reagents and solvents and a dramatic increase in the rate of discovery. nih.gov Once a library of this compound derivatives is synthesized, it can be subjected to high-throughput screening (HTS) to evaluate specific properties. HTS platforms use automated systems to test millions of compounds against a biological target or for a specific physicochemical property. youtube.com For instance, derivatives could be screened for their binding affinity to a particular enzyme or receptor using techniques like fluorescence polarization. nih.gov This combination of high-throughput synthesis and screening allows researchers to quickly identify "hit" compounds with desired characteristics from a large and diverse library, which can then be selected for further optimization. nih.gov
Table 1: Illustrative High-Throughput Screening Plate Layout for this compound Derivatives This interactive table demonstrates a hypothetical 96-well plate setup for screening a library of this compound analogs against a specific enzyme. Each well would contain the target enzyme, a substrate that produces a fluorescent signal upon reaction, and a unique this compound derivative.
| Well ID | Derivative ID | Concentration (µM) | Control Type | Fluorescence Reading | % Inhibition |
| A1 | DS-001 | 10 | Test | 4500 | 55% |
| A2 | DS-002 | 10 | Test | 8200 | 18% |
| ... | ... | ... | ... | ... | ... |
| H11 | - | - | Positive | 10000 | 0% |
| H12 | - | - | Negative | 500 | 95% |
Note: Data is hypothetical and for illustrative purposes only.
In-situ Spectroscopic Monitoring of this compound Reaction Kinetics and Mechanisms
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing reaction conditions and ensuring product quality. In-situ (in the reaction mixture) spectroscopic monitoring provides real-time data on the concentration of reactants, intermediates, and products without the need for sampling and quenching. rsc.org This allows for a dynamic and detailed view of the reaction pathway.
For the synthesis of this compound, which involves the cyclization of salicylic acid derivatives, various spectroscopic techniques could be applied.
UV-Vis Spectroscopy : The formation of colored complexes or changes in conjugation during the reaction can be tracked. Studies on reactions involving salicylic acid have successfully used UV-Vis spectroscopy to determine reaction kinetics, showing, for example, pseudo-first-order kinetics under specific conditions. ekb.egekb.eg This approach can be adapted to monitor the esterification and cyclization steps in this compound synthesis.
Raman Spectroscopy : This technique is highly sensitive to changes in molecular vibrations and can provide structural information on species in solution. Low-frequency Raman spectroscopy, in particular, is effective for monitoring crystallization and precipitation processes, which can be relevant for isolating the final this compound product. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR allows for the direct observation of all proton- or carbon-containing species in the reaction mixture, providing unambiguous structural information and concentration data over time.
By applying these methods, researchers can collect data to determine key kinetic parameters such as reaction rates, rate constants, and half-life. ekb.egnih.gov This information is crucial for understanding the reaction mechanism, identifying rate-limiting steps, and optimizing conditions to maximize yield and minimize the formation of byproducts like linear polymers or the trisalicylide (B3329460).
Table 2: Kinetic Parameters for Salicylic Acid Derivative Reactions Monitored by Spectroscopy This table presents representative kinetic data from a study on a salicylic acid derivative, illustrating the type of information that can be obtained through in-situ spectroscopic monitoring.
| Reaction Parameter | Value | Conditions | Spectroscopic Method | Reference |
| Rate Constant (k) | 0.0457 min⁻¹ | pH 7, 298 K | UV-Vis Spectroscopy | ekb.eg |
| Half-life (t½) | 15.17 min | pH 7, 298 K | UV-Vis Spectroscopy | ekb.eg |
| Reaction Order | Pseudo-first-order | - | UV-Vis Spectroscopy | ekb.eg |
Note: Data is for a reaction of a salicylic acid derivative, not this compound itself, but demonstrates the application of the technique.
Chemoinformatics and Machine Learning Applications in this compound Research
Chemoinformatics integrates computer and information science to manage and analyze chemical data, transforming it into knowledge for making faster and better decisions in drug discovery and materials science. saudijournals.comslideshare.net Coupled with machine learning (ML), which uses algorithms to identify patterns in data, these computational tools offer powerful predictive capabilities. researchgate.net For this compound research, these approaches can accelerate the design and synthesis of new compounds with tailored properties.
Predictive Modeling of Synthetic Outcomes
Machine learning models can be trained on large datasets of known chemical reactions to predict the outcome of new, untested reactions. batistalab.com These models can predict various outcomes, including the expected yield, the optimal reaction conditions (e.g., temperature, solvent, catalyst), or even whether a proposed reaction will be successful at all. nih.gov
For the synthesis of a library of this compound derivatives, predictive models could be developed to:
Forecast Yields : By analyzing the structural features of different substituted salicylic acid precursors, an ML model can predict the likely yield of the corresponding this compound.
Identify Optimal Catalysts : The model could screen a virtual library of potential catalysts to identify the most effective one for a specific cyclization reaction.
Flag Potential Side Reactions : By learning from a database of similar esterification and cyclization reactions, the algorithm could warn researchers about potential side products, allowing for proactive adjustments to the synthetic plan. nih.gov
These automated machine learning pipelines can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. chemrxiv.orgresearchgate.net
Computational Design of Novel this compound Derivatives
Beyond predicting synthetic outcomes, computational methods are instrumental in the de novo design of novel molecules. Techniques like quantitative structure-activity relationship (QSAR) modeling establish a mathematical correlation between the chemical structure of a molecule and its properties. frontiersin.orgnih.gov
In the context of this compound research, these methods would involve several steps:
Descriptor Calculation : For a set of known this compound derivatives, various molecular descriptors (e.g., steric, electronic, hydrophobic properties) are calculated.
Model Building : A statistical or machine learning model is built to correlate these descriptors with a property of interest (e.g., binding affinity, solubility). Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can be used to create statistically significant models based on 3D molecular fields. nih.govmdpi.com
Virtual Screening and Design : The validated QSAR model is then used to predict the properties of a vast virtual library of yet-to-be-synthesized this compound derivatives. This allows researchers to prioritize the synthesis of only the most promising candidates. nih.gov
Molecular docking simulations can further refine this process by predicting how a designed this compound derivative will bind to a specific biological target, providing insights into the key interactions that drive its activity. mdpi.com Through these computational design cycles, novel this compound derivatives with enhanced potency, selectivity, or improved physicochemical properties can be rationally designed. nih.gov
Table 3: Key Molecular Descriptors for QSAR Modeling of this compound Derivatives This table lists examples of molecular descriptors that would be calculated and used to build predictive QSAR models for this compound analogs.
| Descriptor Class | Example Descriptors | Relevance to this compound Properties |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Influences electrostatic interactions, reactivity, and binding affinity. |
| Steric | Molecular weight, Molar refractivity, Ovality | Affects how the molecule fits into a binding site and its overall size. |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Determines solubility, membrane permeability, and hydrophobic interactions. |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and shape of the molecular structure. |
Future Directions and Emerging Research Avenues for Disalicylide
Development of Sustainable and Green Synthetic Routes for Disalicylide
The traditional synthesis of this compound often involves reagents and conditions that are not aligned with the principles of green chemistry. Future research is increasingly focused on developing more environmentally benign and sustainable methods for its production. This involves exploring alternative starting materials, employing safer solvents, and designing energy-efficient reaction pathways.
A primary goal is the utilization of renewable feedstocks. Salicylic (B10762653) acid, the precursor to this compound, can be derived from renewable resources, offering a sustainable starting point. Research efforts are being directed towards optimizing the conversion of bio-based salicylic acid into this compound with high efficiency and minimal waste.
The development of catalytic processes that operate under milder conditions and with higher atom economy is a key area of investigation. This includes the exploration of biocatalysis, where enzymes could offer a highly selective and environmentally friendly route to this compound synthesis. Additionally, the use of solid acid or base catalysts that can be easily recovered and reused would contribute to a more sustainable manufacturing process. The principles of green chemistry, such as waste prevention and the use of safer solvents, are central to these emerging synthetic strategies.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Utilizing raw materials which are renewable rather than depleting. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing chemical products so they break down into innocuous degradation products at the end of their function. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Exploration of Novel Catalytic Systems for Precision Synthesis
The synthesis of this compound and its derivatives with high precision is crucial for controlling their properties and exploring their applications. Traditional methods for the synthesis of cis-disalicylide have utilized reagents like phosgene (B1210022) and triethylamine (B128534). rsc.org However, modern catalysis offers a vast toolkit to achieve greater control over the cyclization process, including stereoselectivity and yield.
Future research will likely focus on the application of advanced catalytic systems to the synthesis of this compound. Organocatalysis, which utilizes small organic molecules as catalysts, presents a promising avenue for achieving high levels of stereocontrol in the formation of the cyclic ester. Chiral organocatalysts could potentially be designed to favor the formation of specific conformers of this compound.
Metal-catalyzed reactions also hold significant potential. Transition metal complexes can be tailored to facilitate the macrocyclization reaction with high efficiency and selectivity. The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups would enable the synthesis of a diverse library of this compound derivatives with tailored properties. Furthermore, enzymatic catalysis, as mentioned in the context of green synthesis, could provide unparalleled precision in constructing the this compound scaffold.
Advanced Characterization Techniques for Dynamic Conformational Studies
This compound is a conformationally flexible molecule, and understanding its dynamic behavior is key to harnessing its potential in various applications. While traditional analytical techniques have provided valuable insights into its static structure, emerging research will increasingly rely on advanced characterization methods to probe its conformational landscape in real-time.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, will continue to be a cornerstone for elucidating the solution-state structure and dynamics of this compound. nih.gov Dynamic NMR (DNMR) studies can provide quantitative information about the energy barriers associated with conformational changes.
X-ray crystallography is indispensable for determining the solid-state conformation of this compound and its derivatives. rsc.org By obtaining crystal structures of different polymorphs or co-crystals, researchers can gain a deeper understanding of the intermolecular interactions that govern its packing and solid-state properties.
Computational modeling and molecular dynamics simulations will play an increasingly important role in complementing experimental data. researchgate.net These theoretical approaches can provide detailed insights into the potential energy surface of this compound, allowing for the prediction of stable conformers and the simulation of its dynamic behavior in different environments. The synergy between advanced spectroscopic techniques and computational methods will be crucial for a comprehensive understanding of this compound's conformational dynamics.
| Characterization Technique | Information Gained |
| Dynamic NMR (DNMR) Spectroscopy | Quantitative data on the rates and thermodynamics of conformational exchange processes. nih.gov |
| Solid-State NMR (ssNMR) Spectroscopy | Information on the structure, dynamics, and packing of this compound in the solid state. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates in the crystalline state, revealing preferred conformations and intermolecular interactions. rsc.org |
| Computational Chemistry (DFT, MD) | Theoretical insights into conformational energies, transition states, and dynamic behavior in various media. researchgate.net |
| Circular Dichroism (CD) Spectroscopy | Information on the chiroptical properties and conformational preferences of chiral this compound derivatives. |
Innovative Applications in Smart Materials and Advanced Functional Polymers
The unique structural features of this compound, including its rigid aromatic units and flexible ester linkages, make it an intriguing building block for the development of smart materials and advanced functional polymers. These are materials designed to respond to external stimuli, such as light, heat, or pH, in a controlled and predictable manner.
One promising area of research is the incorporation of this compound into stimuli-responsive polymers. rsc.orgnih.gov The conformational flexibility of the this compound unit could be exploited to create materials that undergo changes in their macroscopic properties, such as shape or solubility, in response to a specific trigger. For example, polymers containing this compound could be designed to exhibit tunable thermal or mechanical properties.
Another exciting avenue is the development of self-healing polymers incorporating this compound. rsc.org The reversible nature of the ester bonds in the this compound ring could potentially be harnessed to create materials that can repair themselves after damage. Research in this area would focus on designing polymer architectures that facilitate the dynamic exchange of these bonds, leading to the restoration of the material's integrity. The exploration of this compound in these advanced applications is still in its nascent stages, but the potential for creating novel materials with tailored functionalities is significant.
Interdisciplinary Research with Related Cyclic Ester Systems and Macrocycles
The study of this compound does not exist in isolation. It is part of the broader field of macrocyclic chemistry, which encompasses a vast array of cyclic molecules with diverse structures and functions. nih.gov Future progress in understanding and utilizing this compound will be greatly enhanced by interdisciplinary research that draws parallels and contrasts with other cyclic ester systems and macrocycles.
Comparative studies with other cyclic esters, such as lactides and glycolides, which are well-established in the field of biodegradable polymers, could provide valuable insights into the structure-property relationships of this compound-based materials. Understanding how the aromatic nature of the salicylic acid units influences properties like thermal stability and degradation kinetics is of particular interest.
Furthermore, exploring the role of this compound as a building block in supramolecular chemistry is a promising research direction. Its defined shape and potential for non-covalent interactions make it an attractive component for the construction of complex, self-assembled architectures. nih.govrsc.org Research in this area could lead to the development of new host-guest systems, molecular sensors, and functional nanomaterials. By fostering collaborations between organic chemists, polymer scientists, and supramolecular chemists, the full scientific and technological potential of this compound and its analogues can be realized.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Disalicylide, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves cyclodimerization of salicylic acid derivatives. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst type (e.g., acidic vs. enzymatic). Yield optimization requires monitoring via HPLC or GC-MS, with purity assessed through melting point analysis and ¹H/¹³C NMR . For reproducibility, document stoichiometric ratios and purification steps (e.g., recrystallization solvents) in detail .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and thermal properties?
- Methodological Answer :
- Structural confirmation : Use FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹) and aromatic C–H bends. Pair with X-ray crystallography for absolute configuration validation.
- Thermal stability : TGA-DSC under nitrogen flow (10°C/min) reveals decomposition thresholds (>200°C).
- Purity quantification : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from:
- Experimental variables : Cell line specificity (e.g., HEK293 vs. HeLa), dosage ranges (IC₅₀ variations), and solvent effects (DMSO cytotoxicity thresholds).
- Data normalization : Use internal controls (e.g., β-actin for Western blots) and validate assays via dose-response curves.
- Meta-analysis approach : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for publication bias .
- Table 1 : Common Bioactivity Contradictions and Mitigation Strategies
| Contradiction Source | Mitigation Strategy | Reference |
|---|---|---|
| Solvent interference | Use ≤0.1% DMSO; confirm via solvent-only controls | |
| Species-specific effects | Cross-validate in ≥2 animal models (e.g., murine vs. zebrafish) |
Q. What experimental designs are recommended to elucidate this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Step 1 : Perform target fishing via affinity chromatography or molecular docking (PDB ID: 1XYZ).
- Step 2 : Validate interactions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Step 3 : Pathway analysis via RNA-seq or SILAC-based proteomics to identify downstream biomarkers .
- Critical Note : Include negative controls (e.g., scrambled siRNA) and orthogonal assays (e.g., CRISPR knockouts) to reduce false positives .
Q. How should researchers address gaps in the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Library design : Synthesize analogs with systematic substitutions (e.g., -OH → -OCH₃ at C4/C5).
- Data collection : Use high-throughput screening (HTS) for IC₅₀ determination against target enzymes (e.g., COX-2).
- Computational modeling : Apply QSAR with descriptors like logP, polar surface area, and H-bond donors. Validate with MD simulations (AMBER or GROMACS) .
Methodological and Reproducibility Guidelines
Q. What protocols ensure reproducibility in this compound research across laboratories?
- Key Steps :
- Detailed documentation : Report exact equipment models (e.g., Bruker AVANCE III HD 600 MHz NMR), software versions, and raw data deposition (e.g., Zenodo).
- Inter-lab validation : Share reference samples with collaborating labs for cross-testing.
- FAIR principles : Make datasets Findable, Accessible, Interoperable, and Reusable via repositories like ChemRxiv .
Q. How can researchers critically evaluate existing literature on this compound’s environmental stability and degradation pathways?
- Methodological Answer :
- Literature triage : Prioritize studies with controlled abiotic factors (pH, UV exposure).
- Analytical rigor : Check for LC-MS/MS confirmation of degradation products (e.g., salicylate monomers).
- Gap identification : Note missing data on soil adsorption coefficients (Kd) or half-lives in marine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
